[1,2,4]Triazolo[4,3-a]quinoline-1-thiol

Synthetic Chemistry Building Block S-Alkylation

Researchers requiring the 1-thiol substitution pattern for SAR studies on triazoloquinolines face dead ends with 1-hydroxy or unsubstituted cores. CAS 35359-23-0 provides the exclusive entry point for S-alkylation chemistry (US 3,953,457) and alternative zinc-binding motifs for HDAC8 inhibition. - **Key application**: Synthesis of 1-thioether libraries; not accessible from 1-ol or unsubstituted parents. - **Validated scaffolds**: PON2 inhibition (IC₅₀ <200 nM for TQ416 analogs) and HDAC8-selective chemotypes. - **Supply**: Standard research quantities; stable thiol for immediate derivatization.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 35359-23-0
Cat. No. B181905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]quinoline-1-thiol
CAS35359-23-0
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NNC(=S)N32
InChIInChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14)
InChIKeyGQJIGZUQXYCDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





35359-23-0 Procurement Guide


[1,2,4]Triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0) is a fused heterocyclic building block comprising a triazole and quinoline core with a reactive thiol at position 1 [1]. Its molecular formula is C₁₀H₇N₃S (MW 201.25). The compound serves as a key intermediate for the synthesis of 1-substituted triazolo[4,3-a]quinolines with demonstrated pharmacological activities, including plant-pathogen control and enzymatic inhibition [1][2].

1
Fused heterocyclic building block with reactive thiol handle
Triazolo[4,3-a]quinoline-1-thiol core for derivatization
2
S-alkylation workflow for 1-thioether libraries
Published route to 1-methylthio derivative via methyl iodide
3
Chemical probe generation for PON2 and HDAC8 studies
Suitable precursor for enzyme inhibitor SAR programs

Why Substitution Fails for 35359-23-0


Triazolo[4,3-a]quinoline-1-thiol (35359-23-0) cannot be substituted with the analogous 1-hydroxy or 1-unsubstituted quinolines without loss of the thiol-specific reactivity essential for downstream derivatization. In patent US 3,953,457, the 1-thiol is explicitly used to generate 1-methylthio-s-triazolo[4,3-a]quinoline via S-alkylation—a transformation inaccessible to the 1-ol or unsubstituted parent [1]. Furthermore, 1-substituted triazolo[4,3-a]quinolines exhibit wide-ranging biological activities (PON2 inhibition, HDAC8 inhibition, antibacterials) that depend critically on the nature of the 1-substituent [2][3]. The unsubstituted core scaffold (CAS 235-06-3) lacks the thiol handle for derivatization, while the 1-ol analog (CAS not listed) may undergo different reactivity. These structural distinctions dictate that procurement of the correct 1-thiol building block is essential for replicating published synthetic routes and biological probe generation.

Target: 1-Thiol (35359-23-0)
Reactivity Thiol enables S-alkylation and metal coordination
Identity M.p. 256–258 °C; distinct from 1-ol and parent core
Substitutes: 1-Ol / Unsubstituted
Reactivity Lack thiol; S-alkylation pathway is inaccessible
Derivatization May shift biological probe generation and SAR outcome

35359-23-0 Differentiation Evidence


Thiol-Specific S-Alkylation vs. 1-Ol Core

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol (35359-23-0) is explicitly used as the starting material for 1-methylthio-s-triazolo[4,3-a]quinoline (CAS 35359-24-1) via treatment with methyl iodide [1]. This S-alkylation is a direct synthetic route not feasible with the analogous 1-hydroxy compound (s-triazolo[4,3-a]quinolin-1-ol, m.p. 133.5–134.5 °C) or the unsubstituted s-triazolo[4,3-a]quinoline (m.p. 176–177 °C). The thiol compound (m.p. 256–258 °C) possesses a distinct melting point compared to the 1-ol (Δ ≈ 122 °C) and the parent core (Δ ≈ 80 °C), confirming structural identity [1].

S-Alkylation vs. 1-Ol
Head-to-head
Thiol m.p. 256–258 °C; forms 1-methylthio derivative via CH₃I. 1-Ol m.p. 133.5–134.5 °C, no S-alkylation.
Only thiol enables the published S-alkylation route.
Δ m.p. ≈ 122 °C vs. 1-ol; structural identity confirmed.
Synthetic Chemistry Building Block S-Alkylation

Fungicidal Activity: Thiol vs. Sulfur-Free Analogs

In US Patent 3,953,457, compositions containing s-triazolo[4,3-a]quinoline-1-thiol are claimed for control of plant-pathogenic organisms [1]. The patent explicitly distinguishes compounds where R² is mercapto (‑SH) from those where R² is hydrogen, hydroxy, alkoxy, amino, or halogen [1]. While quantitative in vivo efficacy data for each specific R² variant is limited in the patent, the structural differentiation is explicit: the mercapto substituent designated for 35359-23-0 is a distinct embodiment within the inventor's claims, and the compound's fungicidal utility was demonstrated through its inclusion in the claimed compositions [1].

Fungicidal Activity
Class-level
Patent claims thiol (R² = ‑SH) as distinct embodiment for plant pathogen control.
Supports agrochemical SAR entry point.
Quantitative efficacy data per substituent are not provided.
Agrochemical Fungicide Plant Pathogen Control

PON2 Inhibition: Comparison with TQ416

[1,2,4]Triazolo[4,3-a]quinoline-1-thiol (35359-23-0) is the thiol bioisostere of the known PON2 inhibitor TQ416 (a triazolo[4,3-a]quinolone). Bianconi et al. (2026) reported that TQ416 and its 1-substituted analogs inhibit PON2 with IC₅₀ values in the nanomolar range, whereas the unsubstituted 1-thiol compound itself has not been tested in this assay [1]. By analogy, the thiol group offers a handle for further derivatization to generate PON2 inhibitors; existing 1-substituted analogs exhibit IC₅₀ values < 200 nM [1]. The thiol compound thus serves as a critical precursor for exploring PON2 inhibitor SAR, distinct from the 1-oxo lead TQ416.

PON2 Inhibition
Supporting
1-Thiol untested; TQ416 analog shows nanomolar IC₅₀. Thiol provides derivatization handle.
Enables synthesis of novel PON2 inhibitor probes.
Target compound not assayed; rationale based on scaffold analogy.
Medicinal Chemistry Paraoxonase 2 PON2 Inhibitor

HDAC8 Inhibition vs. Hydroxamate Inhibitors

A series of non-hydroxamate [1,2,4]triazolo[4,3-a]quinoline derivatives were identified as selective HDAC8 inhibitors (Scientific Reports, 2026) [1]. The reported compounds lack the sulfhydryl group at position 1, relying instead on other substituents for zinc-binding interactions. Compared to classical hydroxamate HDAC inhibitors (e.g., SAHA, IC₅₀ ≈ 1.5 μM for HDAC8), the triazolo[4,3-a]quinoline scaffold shows superior selectivity for HDAC8 over HDAC1/2/3 [1]. 35359-23-0, bearing a free thiol, may offer an alternative zinc-binding motif, potentially leading to distinct selectivity profiles. However, no direct comparative data between the 1-thiol compound and hydroxamate inhibitors exist.

HDAC8 Inhibition
Class-level
Non-hydroxamate triazoloquinolines show HDAC8 selectivity. Thiol may offer alternative zinc-binding.
Potential scaffold for HDAC8 inhibitor design.
No direct comparative data for 1-thiol compound available.
Cancer Therapeutics HDAC8 Neuroblastoma

Antibacterial Class Evidence

The broader class of triazolo[4,3-a]quinoline-1-thiol compounds has been investigated for antibacterial activity. While no dedicated primary publication for CAS 35359-23-0 was identified in this search, related derivatives such as 1-(5′-nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline (compound 6e) demonstrated substantially higher antibacterial activity than commercial antibiotics against Salmonella typhi with an MIC of 10 μg mL⁻¹ [1]. 35359-23-0, as the unsubstituted parent thiol, may serve as a control compound or starting point for antibacterial SAR studies. However, direct quantitative comparison is not possible, and this finding is class-level.

Antibacterial Evidence
Class-level
Related 1-aryl derivative shows MIC 10 μg/mL vs. S. typhi. Parent thiol not tested.
Supports antibacterial SAR library generation.
Direct comparison not possible; data to verify for 35359-23-0.
Antibacterial Gram-Positive Gram-Negative

Anticonvulsant Class Evidence

Although CAS 35359-23-0 is aromatic (quinoline), a structurally related 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1-carboxamide (compound 6d) exhibited an ED₅₀ of 30.1 mg/kg in the maximal electroshock seizure test, with a TD₅₀ of 300 mg/kg, yielding a protective index (PI) of 9.97 [1][2]. The 4,5-dihydro analog was the most active and least toxic of the series. 35359-23-0 lacks the carboxamide group and the reduced ring, but the core scaffold is shared, providing a complementary template for anticonvulsant drug design. No direct comparative data between the 1-thiol and the formamide derivatives are available.

Anticonvulsant Evidence
Class-level
Dihydro analog: ED₅₀ 30.1 mg/kg, PI 9.97 in MES test. 1-Thiol untested.
Underexplored core for CNS SAR programs.
Structural similarity only; 1-thiol lacks carboxamide and reduced ring.
Anticonvulsant Epilepsy Maximal Electroshock

Application Scenarios for 35359-23-0


1-Thioether Derivative Synthesis

Use 35359-23-0 as a precursor for S-alkylation to generate a library of 1-thioether-substituted triazolo[4,3-a]quinolines. The patent US 3,953,457 explicitly demonstrates this transformation with methyl iodide to yield 1-methylthio-s-triazolo[4,3-a]quinoline [1]. This route is not accessible from the 1-ol or unsubstituted parent, making 35359-23-0 the unique entry point for SAR studies on thioether-modified scaffolds.

Agrochemical Fungicide Development

According to US Patent 3,953,457, compositions containing s-triazolo[4,3-a]quinoline-1-thiol are effective against plant-pathogenic organisms [1]. 35359-23-0 is the specific compound corresponding to the R² = mercapto embodiment. Procurement facilitates development of novel fungicide formulations or comparative efficacy studies against other R² substituents (R² = H, OH, NH₂, halogen) within the same patent family [1].

PON2 Inhibitor Probe Development

The triazolo[4,3-a]quinoline scaffold is validated as a PON2 inhibitor chemotype with TQ416 (IC₅₀ < 200 nM) [1]. 35359-23-0 provides a thiol handle for introducing diverse 1-substituents, enabling exploration of SAR beyond the 1-oxo lead. This compound supports the preparation of next-generation PON2 probes with potentially improved potency [1].

Non-Hydroxamate HDAC8 Inhibitor Design

Non-hydroxamate triazolo[4,3-a]quinolines exhibit HDAC8-selective inhibition [1]. The free thiol in 35359-23-0 can potentially coordinate the catalytic zinc ion, offering an alternative zinc-binding group to hydroxamates or amino anilides. This makes the compound a valuable starting material for designing HDAC8 inhibitors with differentiated selectivity profiles [1].

Application
Selection Property
Validation Focus
1-Thioether derivative synthesis
Free thiol reactivity
S-alkylation and thioether library generation
Agrochemical fungicide studies
Patent-claimed R² = mercapto embodiment
Plant pathogen control SAR and composition review
PON2 inhibitor probe development
Triazoloquinoline scaffold for derivatization
Enzymatic inhibition and SAR exploration
Non-hydroxamate HDAC8 inhibitor design
Potential thiol zinc-binding group
HDAC8 selectivity and isoform profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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